molecular formula C10H15BrN4O2S B11811306 3-Bromo-4-hydrazinyl-5-(piperidin-1-ylsulfonyl)pyridine

3-Bromo-4-hydrazinyl-5-(piperidin-1-ylsulfonyl)pyridine

Cat. No.: B11811306
M. Wt: 335.22 g/mol
InChI Key: JGLZVHSNLNANDH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-hydrazinyl-5-(piperidin-1-ylsulfonyl)pyridine typically involves multiple steps, starting from commercially available precursors. The process may include bromination, hydrazination, and sulfonylation reactions under controlled conditions. Specific details on the reaction conditions and reagents used are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where large quantities are produced using optimized reaction conditions to ensure cost-effectiveness and high purity. Companies like ChemScene and Arctom provide bulk manufacturing and sourcing services for this compound .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-hydrazinyl-5-(piperidin-1-ylsulfonyl)pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the use of oxidizing agents to convert the hydrazinyl group into other functional groups.

    Reduction: Reducing agents can be used to modify the bromine or sulfonyl groups.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

3-Bromo-4-hydrazinyl-5-(piperidin-1-ylsulfonyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-hydrazinyl-5-(piperidin-1-ylsulfonyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group may form covalent bonds with active sites, while the sulfonyl group can enhance binding affinity through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-hydrazinyl-5-(morpholin-4-ylsulfonyl)pyridine
  • 3-Bromo-4-hydrazinyl-5-(pyrrolidin-1-ylsulfonyl)pyridine

Uniqueness

Compared to similar compounds, 3-Bromo-4-hydrazinyl-5-(piperidin-1-ylsulfonyl)pyridine is unique due to the presence of the piperidinyl group, which can influence its chemical reactivity and biological activity. This structural difference can lead to variations in binding affinity, selectivity, and overall efficacy in various applications .

Properties

Molecular Formula

C10H15BrN4O2S

Molecular Weight

335.22 g/mol

IUPAC Name

(3-bromo-5-piperidin-1-ylsulfonylpyridin-4-yl)hydrazine

InChI

InChI=1S/C10H15BrN4O2S/c11-8-6-13-7-9(10(8)14-12)18(16,17)15-4-2-1-3-5-15/h6-7H,1-5,12H2,(H,13,14)

InChI Key

JGLZVHSNLNANDH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CN=CC(=C2NN)Br

Origin of Product

United States

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